

ST-1006: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

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Compound of Interest

Compound Name: ST-1006

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This guide provides a comprehensive comparison of the binding affinity of **ST-1006** across the four subtypes of histamine receptors (H1, H2, H3, and H4). **ST-1006** is recognized as a potent agonist for the histamine H4 receptor, exhibiting a high binding affinity as indicated by its pKi value of 7.94.^[1] This guide aims to objectively present the available experimental data on its cross-reactivity with other histamine receptor subtypes, offering valuable insights for researchers engaged in the development of selective histamine receptor ligands.

Comparative Binding Affinity of ST-1006

The selectivity of a compound for its intended target is a critical aspect of drug development, as off-target interactions can lead to undesirable side effects. The following table summarizes the known binding affinities of **ST-1006** for human histamine H1, H3, and H4 receptors. The data is presented in pKi values, where a higher value indicates a stronger binding affinity.

Receptor Subtype	Ligand	pKi	Reference
H1 Receptor	ST-1006	< 6.0	--INVALID-LINK--
H3 Receptor	ST-1006	6.3	^[2]
H4 Receptor	ST-1006	7.94	^[1]

Note: Binding affinity data for **ST-1006** at the H2 receptor is not readily available in the public domain.

This data indicates that **ST-1006** possesses a significantly higher affinity for the H4 receptor compared to the H1 and H3 receptors, suggesting a degree of selectivity.

Experimental Methodologies

The determination of ligand binding affinities for G-protein coupled receptors, such as histamine receptors, is typically achieved through in vitro radioligand binding assays. While the specific protocol for generating the **ST-1006** data is not detailed in the available public sources, a general methodology for such an assay is outlined below.

Radioligand Competition Binding Assay

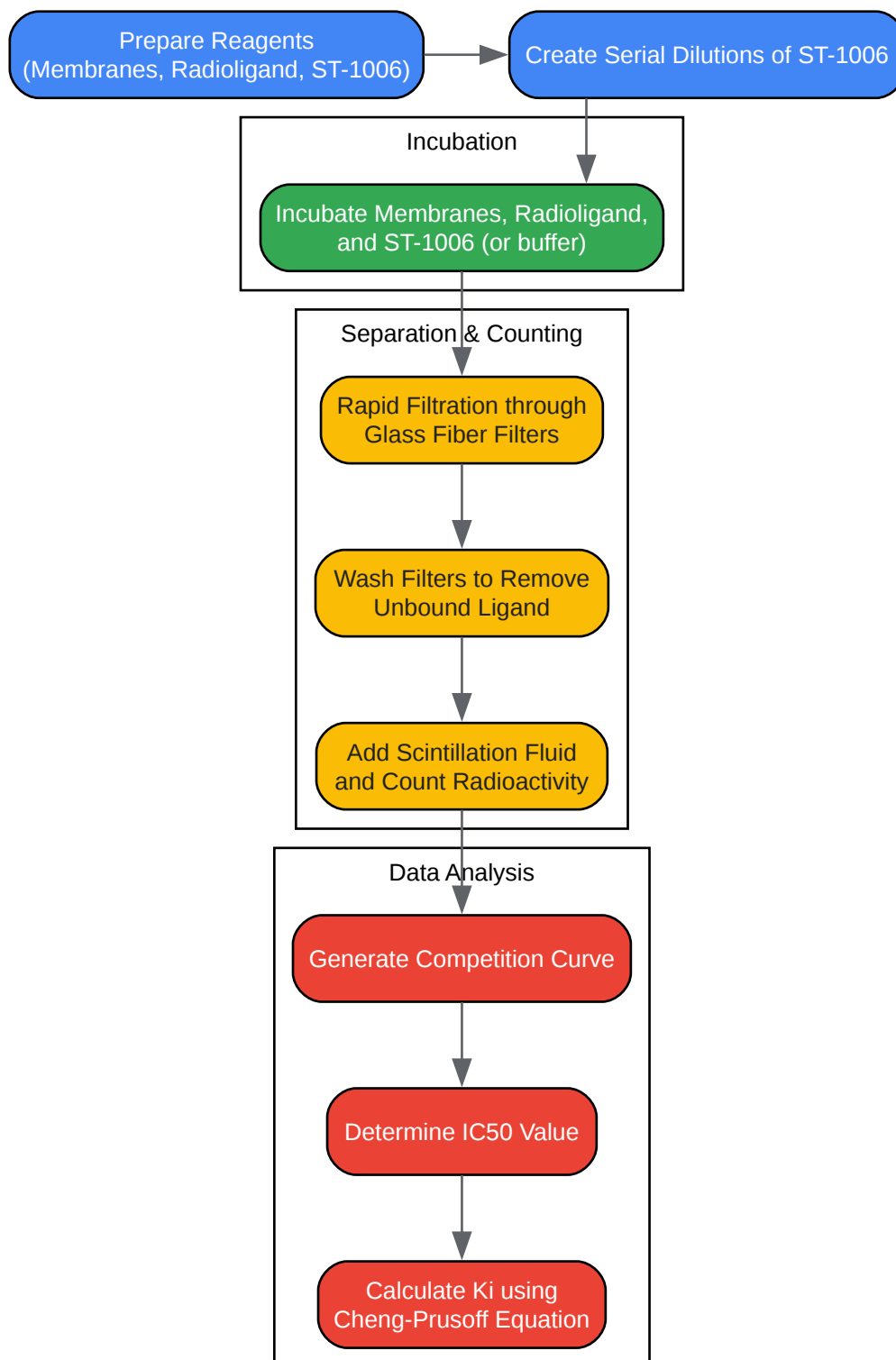
This technique measures the ability of a non-radiolabeled compound (in this case, **ST-1006**) to displace a known radiolabeled ligand that has a high affinity and selectivity for the target receptor.

Objective: To determine the binding affinity (K_i) of **ST-1006** for histamine H1, H2, H3, and H4 receptors.

Materials:

- Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).
- A suitable radioligand for each receptor subtype (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]N α -methylhistamine for H3, and [3H]histamine for H4).
- **ST-1006** of high purity.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

Workflow:



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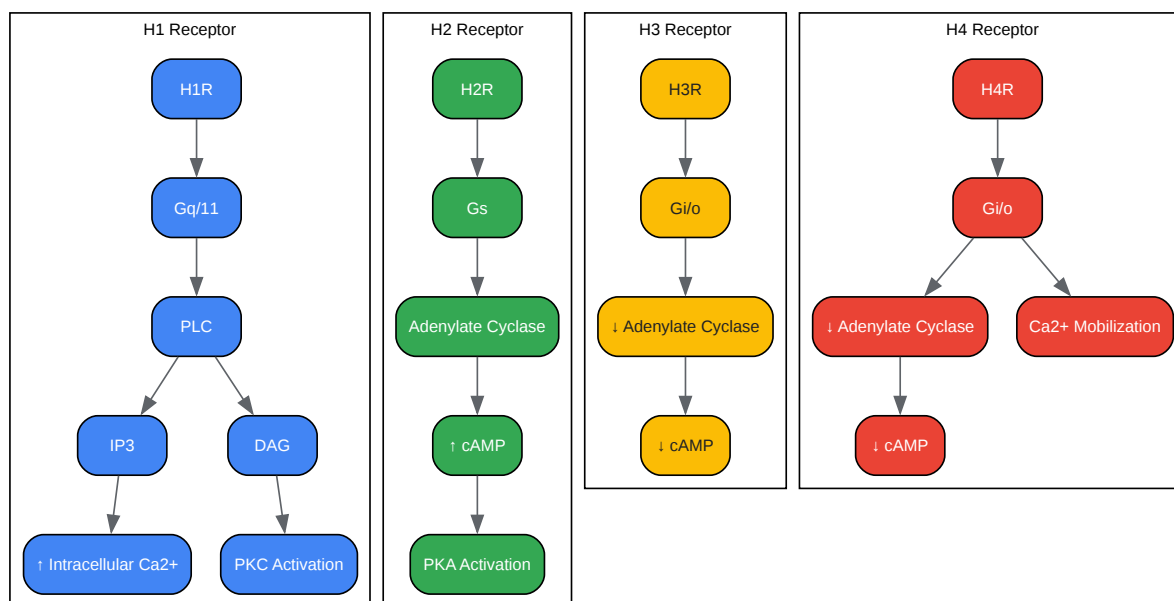
Caption: Workflow for a Radioligand Competition Binding Assay.

Procedure:

- Incubation: A constant concentration of the radioligand is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (**ST-1006**). A control group with no test compound is included to determine total binding.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand (**ST-1006**). This generates a sigmoidal competition curve from which the IC₅₀ (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) can be determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Histamine Receptor Signaling Pathways

Understanding the signaling pathways associated with each histamine receptor subtype is crucial for interpreting the functional consequences of ligand binding.



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Caption: Simplified Signaling Pathways of Histamine Receptors.

- H1 Receptor: Primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[3]
- H2 Receptor: Couples to Gs, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3]
- H3 Receptor: Couples to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.[3]

- H4 Receptor: Also couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Additionally, H4 receptor activation can induce intracellular calcium mobilization.[3]

The selective activation of the H4 receptor by **ST-1006** would primarily initiate Gi/o-mediated signaling cascades, which are known to play a role in immune cell chemotaxis and inflammatory responses. Its lower affinity for H1 and H3 receptors suggests a reduced likelihood of activating their respective signaling pathways at therapeutic concentrations designed to target the H4 receptor. However, without data for the H2 receptor, a complete picture of its selectivity and potential off-target effects remains to be elucidated.

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